Cas no 5411-96-1 (4-(4-hydroxy-3-propylphenyl)-2-propylphenol)
5411-96-1 structure
Product Name:4-(4-hydroxy-3-propylphenyl)-2-propylphenol
N.o CAS:5411-96-1
MF:C18H22O2
MW:270.366085529327
CID:1587514
PubChem ID:220291
Update Time:2025-04-21
4-(4-hydroxy-3-propylphenyl)-2-propylphenol Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-(4-hydroxy-3-propylphenyl)-2-propylphenol
- CTK1H4404
- SureCN5127450
- AC1Q7AAE
- 3,3'-dipropyl-biphenyl-4,4'-diol
- 3,3'-dipropyl-4,4'-biphenol
- AR-1D1659
- NSC2817
- 3,3'-dipropylbiphenyl-4,4'-diol
- AC1L58KP
- 4,2'-DIPROPYLBIPHENYL
- 3,3'-dipropyl <
- 1,1-biphenyl>
- -4,4'-diol
- 4,4'-Dihydroxy-3,3'-dipropyl-biphenyl
- CTK1H4404; SureCN5127450; AC1Q7AAE; 3,3'-dipropyl-biphenyl-4,4'-diol; 3,3'-dipropyl-4,4'-biphenol; AR-1D1659; NSC2817; 3,3'-dipropylbiphenyl-4,4'-diol; AC1L58KP; 4,2'-DIPROPYLBIPHENYL; 3,3'-Dipropyl-biphenyl-4,4'-diol; 3,3'-dipropyl < 1,1-biphenyl> -4,4'-diol; 4,4'-Dihydroxy-3,3'-dipropyl-biphenyl;
- DV51010000
- DTXSID40277552
- NIOSH/DV5101000
- 3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol
- SCHEMBL5127450
- p,p'-Biphenol, 2,2'-dipropyl-
- YHIIFBVZETZYOD-UHFFFAOYSA-N
- NSC-2817
- 5411-96-1
- 4,4'-Biphenyldiol, 3,3'-dipropyl-
-
- Inchi: 1S/C18H22O2/c1-3-5-15-11-13(7-9-17(15)19)14-8-10-18(20)16(12-14)6-4-2/h7-12,19-20H,3-6H2,1-2H3
- Chave InChI: YHIIFBVZETZYOD-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C=C1CCC)C1=CC=C(C(=C1)CCC)O
Propriedades Computadas
- Massa Exacta: 270.16206
- Massa monoisotópica: 270.162
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 5
- Complexidade: 251
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 5.5
- Superfície polar topológica: 40.5Ų
Propriedades Experimentais
- Densidade: 1.08
- Ponto de ebulição: 398.7°C at 760 mmHg
- Ponto de Flash: 181.2°C
- Índice de Refracção: 1.577
- PSA: 40.46
- LogP: 4.66980
4-(4-hydroxy-3-propylphenyl)-2-propylphenol Literatura Relacionada
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
5411-96-1 (4-(4-hydroxy-3-propylphenyl)-2-propylphenol) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel